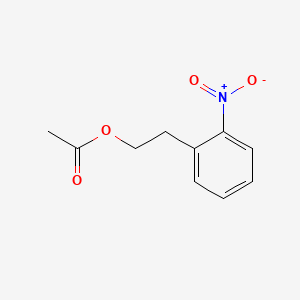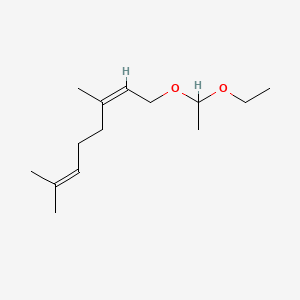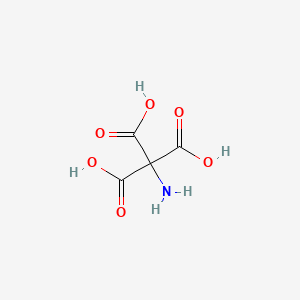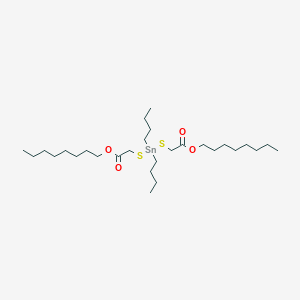
Dibutyltin-bis-(iso-octylthioglycolate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dibutyltin-bis-(iso-octylthioglycolate) is an organotin compound with the molecular formula C28H56O4S2Sn and a molecular weight of 639.582 g/mol . This compound is known for its applications in various industrial processes, particularly as a stabilizer and catalyst in the production of polymers and other materials .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of dibutyltin-bis-(iso-octylthioglycolate) typically involves the reaction of dibutyltin oxide with iso-octylthioglycolic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
Dibutyltin oxide+Iso-octylthioglycolic acid→Dibutyltin-bis-(iso-octylthioglycolate)
Industrial Production Methods
In industrial settings, the production of dibutyltin-bis-(iso-octylthioglycolate) is scaled up using similar reaction conditions but with optimized parameters to maximize yield and purity. The process involves the use of large reactors and precise control of temperature, pressure, and reactant concentrations .
Analyse Des Réactions Chimiques
Types of Reactions
Dibutyltin-bis-(iso-octylthioglycolate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized tin species.
Substitution: It can participate in substitution reactions where the thioglycolate ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or oxygen can be used.
Substitution: Reagents like halides or other nucleophiles can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized tin compounds, while substitution reactions can produce a variety of organotin derivatives .
Applications De Recherche Scientifique
Dibutyltin-bis-(iso-octylthioglycolate) has several applications in scientific research:
Chemistry: It is used as a catalyst in the synthesis of polyurethanes and other polymers.
Biology: The compound’s interactions with biological molecules are studied to understand its potential effects and applications.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and other medical applications.
Mécanisme D'action
The mechanism by which dibutyltin-bis-(iso-octylthioglycolate) exerts its effects involves its interaction with molecular targets such as enzymes and other proteins. The compound can bind to these targets, altering their activity and leading to various biochemical effects. The pathways involved in these interactions are complex and depend on the specific context and application .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Dibutyltin oxide
- Dibutyltin diacetate
- Dibutyltin maleate
- Dibutyltin dilaurate
Comparison
Compared to these similar compounds, dibutyltin-bis-(iso-octylthioglycolate) offers unique advantages in terms of its stability and effectiveness as a catalyst and stabilizer. Its specific structure allows for enhanced interactions with target molecules, making it particularly useful in certain industrial and research applications .
Propriétés
Numéro CAS |
2781-09-1 |
|---|---|
Formule moléculaire |
C28H56O4S2Sn |
Poids moléculaire |
639.6 g/mol |
Nom IUPAC |
octyl 2-[dibutyl-(2-octoxy-2-oxoethyl)sulfanylstannyl]sulfanylacetate |
InChI |
InChI=1S/2C10H20O2S.2C4H9.Sn/c2*1-2-3-4-5-6-7-8-12-10(11)9-13;2*1-3-4-2;/h2*13H,2-9H2,1H3;2*1,3-4H2,2H3;/q;;;;+2/p-2 |
Clé InChI |
DXOBKWDLTMLJLX-UHFFFAOYSA-L |
SMILES canonique |
CCCCCCCCOC(=O)CS[Sn](CCCC)(CCCC)SCC(=O)OCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


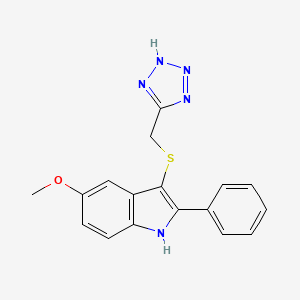
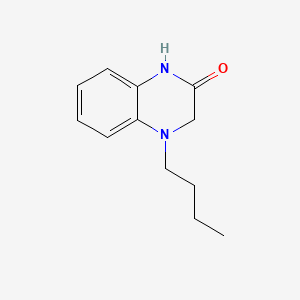
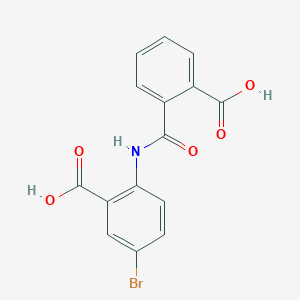
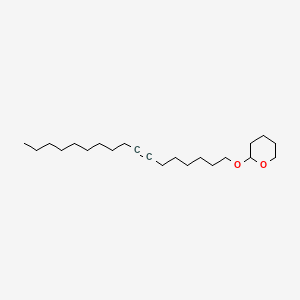
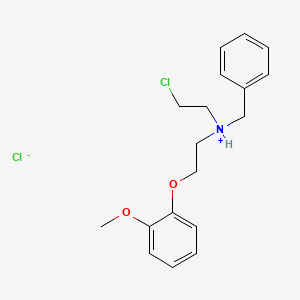
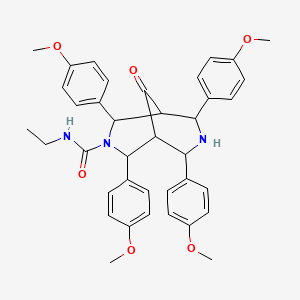
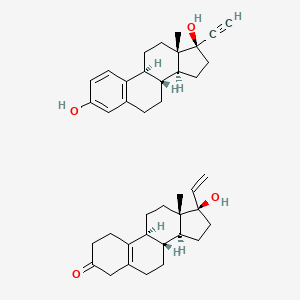
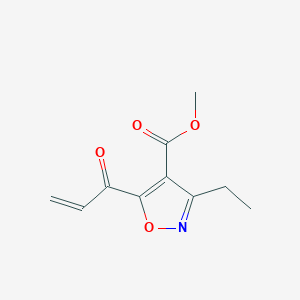
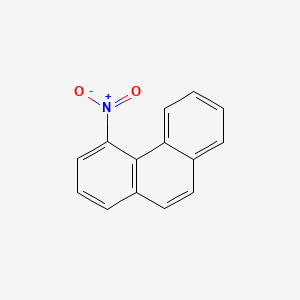
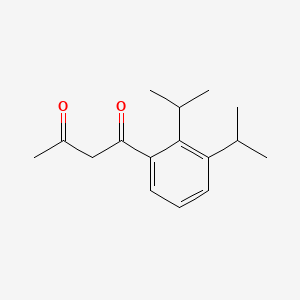
![8-[Fluo]-cAMP](/img/structure/B13788704.png)
